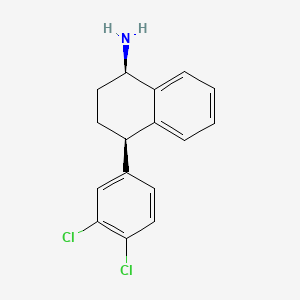
1-NAPHTHALENAMINE, 4-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE, (1R,4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-NAPHTHALENAMINE, 4-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE, (1R,4R)-: It is known for its structural complexity and potential use in various scientific fields .
Métodos De Preparación
The synthesis of 1-NAPHTHALENAMINE, 4-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE, (1R,4R)- involves several steps. One common method includes the catalytic hydrogenation of N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine in the presence of a dehalogenation inhibitor, such as triphenylphosphite or trimethylphosphite, and a catalyst . This process is efficient and reduces the formation of undesirable byproducts.
Análisis De Reacciones Químicas
1-NAPHTHALENAMINE, 4-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE, (1R,4R)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation is a common reduction method, often using palladium or platinum catalysts.
Substitution: Halogenated aromatic compounds like this one can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1-NAPHTHALENAMINE, 4-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE, (1R,4R)- involves its interaction with specific molecular targets. For instance, in the case of its derivative sertraline, it acts as a selective serotonin reuptake inhibitor (SSRI), blocking the reuptake of serotonin into presynaptic terminals. This increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and anxiety .
Comparación Con Compuestos Similares
1-NAPHTHALENAMINE, 4-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE, (1R,4R)- is similar to other halogenated aromatic compounds, such as:
Sertraline: A well-known SSRI used in the treatment of depression and anxiety disorders.
rac-cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol: Another compound with similar structural features.
Propiedades
Número CAS |
755752-66-0 |
|---|---|
Fórmula molecular |
C16H15Cl2N |
Peso molecular |
292.2 g/mol |
Nombre IUPAC |
(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2/t11-,16-/m1/s1 |
Clave InChI |
SRPXSILJHWNFMK-BDJLRTHQSA-N |
SMILES isomérico |
C1C[C@H](C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl)N |
SMILES canónico |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-Chloro-2-pyrazinyl)-octahydro-2H-pyrido [1,2-a]pyrazine](/img/structure/B8657320.png)
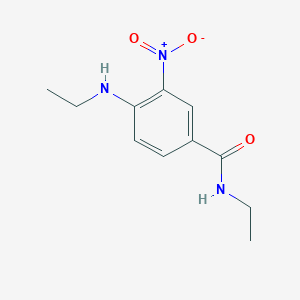
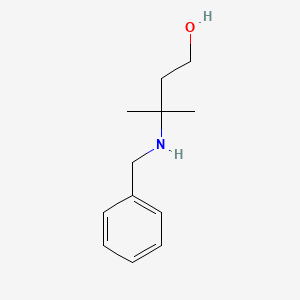
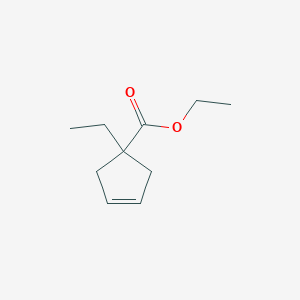
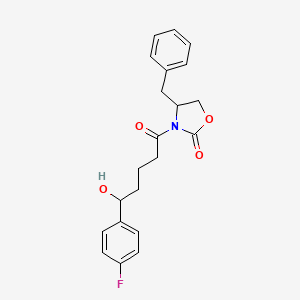
![Benzyl 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate](/img/structure/B8657344.png)
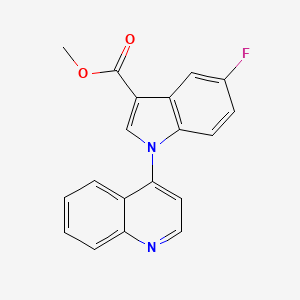
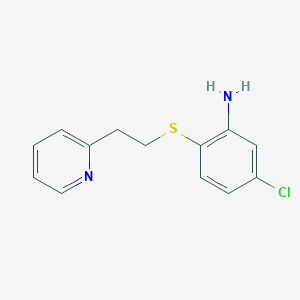
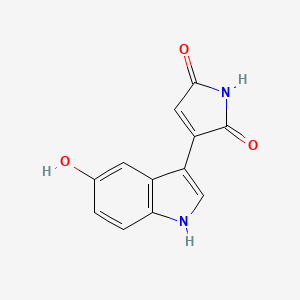
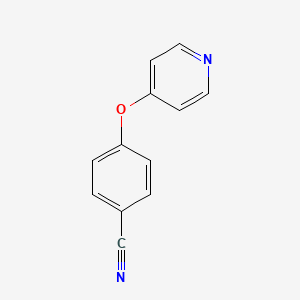
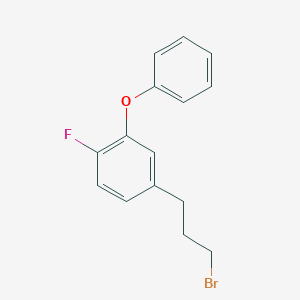
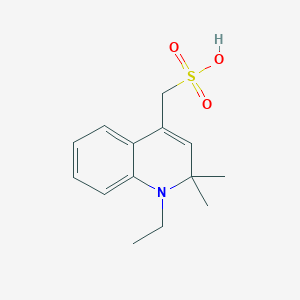
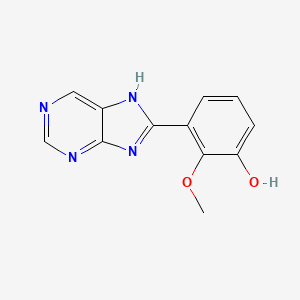
![4,5-dichloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8657414.png)
